molecular formula C18H25N3O4 B2568233 Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate CAS No. 1251633-94-9

Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate

Cat. No.: B2568233
CAS No.: 1251633-94-9
M. Wt: 347.415
InChI Key: DXPIWHJFZSVABZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate is a complex organic compound with a unique structure that includes an imidazolidinone ring, an isopropylphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the isopropylphenyl group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and esters with different substituents. Examples include:

  • Ethyl 2-(2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate
  • Ethyl 2-(2-(3-(4-ethylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate

Uniqueness

What sets Ethyl 2-(2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-4-25-17(23)11-19-16(22)12-20-9-10-21(18(20)24)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPIWHJFZSVABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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